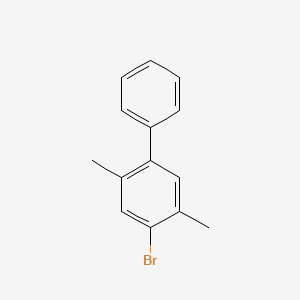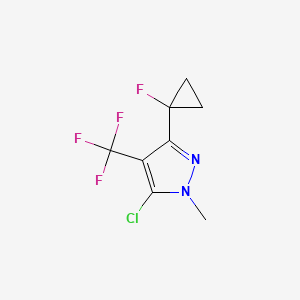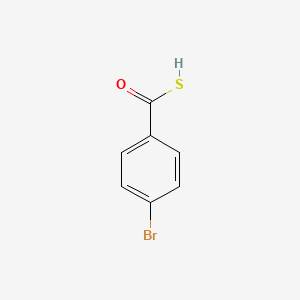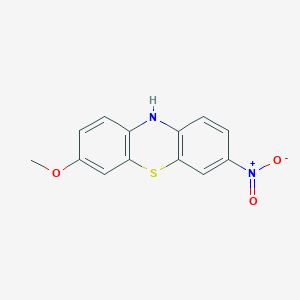
3-methoxy-7-nitro-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-7-nitro-10H-phenothiazine is a chemical compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and industry. This compound is characterized by the presence of a methoxy group at the 3-position and a nitro group at the 7-position on the phenothiazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-7-nitro-10H-phenothiazine typically involves the nitration of 3-methoxy-10H-phenothiazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, concentration, and reaction time, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-7-nitro-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the phenothiazine core, particularly at the 2- and 8-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 3-methoxy-7-amino-10H-phenothiazine.
Substitution: Halogenated derivatives of phenothiazine.
Scientific Research Applications
3-Methoxy-7-nitro-10H-phenothiazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-7-nitro-10H-phenothiazine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The methoxy group may influence the compound’s solubility and membrane permeability, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-10H-phenothiazine: Lacks the nitro group, resulting in different chemical and biological properties.
3-Nitro-10H-phenothiazine: Lacks the methoxy group, which may affect its solubility and reactivity.
10H-Phenothiazine: The parent compound without any substituents, serving as a reference for comparing the effects of different functional groups.
Uniqueness
3-Methoxy-7-nitro-10H-phenothiazine is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of applications and makes it a valuable compound in various research fields.
Properties
Molecular Formula |
C13H10N2O3S |
|---|---|
Molecular Weight |
274.30 g/mol |
IUPAC Name |
3-methoxy-7-nitro-10H-phenothiazine |
InChI |
InChI=1S/C13H10N2O3S/c1-18-9-3-5-11-13(7-9)19-12-6-8(15(16)17)2-4-10(12)14-11/h2-7,14H,1H3 |
InChI Key |
FOAQLYANOPOQFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


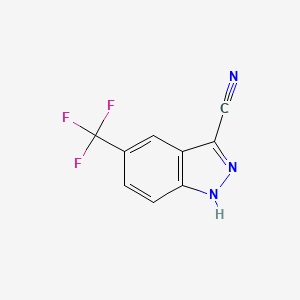
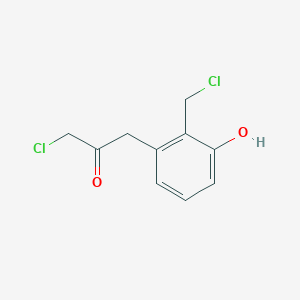
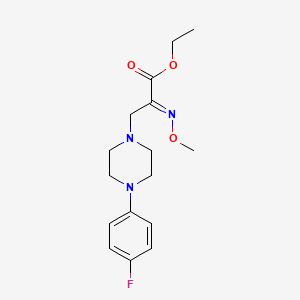
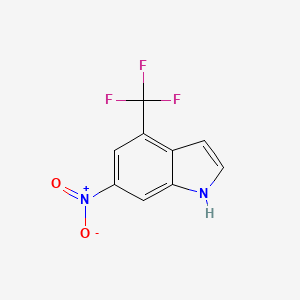
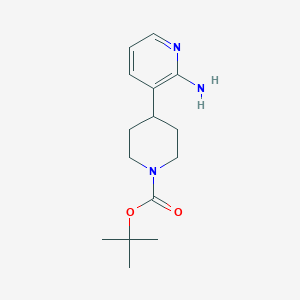
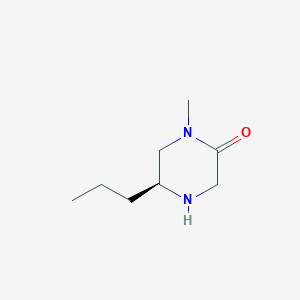
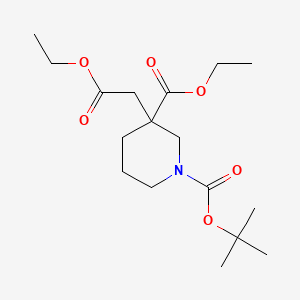
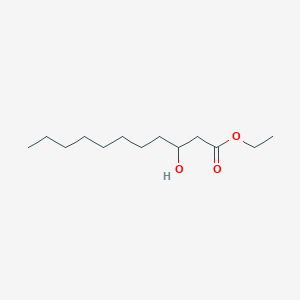
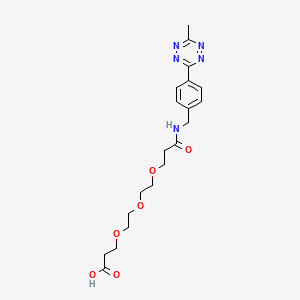
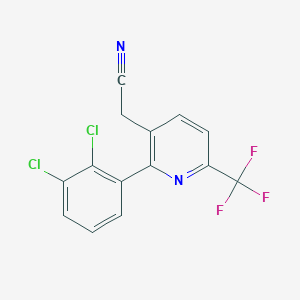
![1-Azaspiro[4.5]decan-8-one hydrochloride](/img/structure/B14034817.png)
